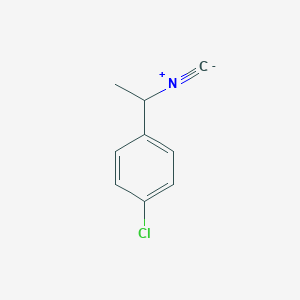

1-(4-Chlorophenyl)ethyl isocyanide

Overview

Description

1-(4-Chlorophenyl)ethyl isocyanide is a chemical compound with the molecular formula C9H8ClN . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 1-(4-Chlorophenyl)ethyl isocyanide can be achieved by electrophilic cyanation of commercially available ®-4-chloro-α-methylbenzylamine with cyanogen bromide in diethyl ether . The reaction leads to the formation of cyanamide, which can be isolated as a yellow oil .Molecular Structure Analysis

The molecular structure of 1-(4-Chlorophenyl)ethyl isocyanide has been determined using various techniques such as DFT calculations, BP86-D functional, and a TZP basis set . The geometry optimizations and vibrational frequencies were calculated, and Natural atomic orbital charges were investigated using the NBO 6.0 program .Scientific Research Applications

Multicomponent Reactions for Heterocycle Construction

“1-(4-Chlorophenyl)ethyl isocyanide” plays a crucial role in multicomponent reactions (MCRs), which are pivotal for constructing heterocyclic compounds. These reactions are highly valued for their efficiency in synthesizing complex molecular structures in a single step. The isocyanide group’s reactivity allows for the formation of multiple bonds, facilitating the creation of diverse heterocyclic scaffolds .

Organic Synthesis and Drug Design

In the realm of organic synthesis, this isocyanide is utilized for its ability to undergo [4+1] cycloaddition reactions. These reactions are instrumental in the synthesis of various heterocycles, which serve as core structures in many pharmaceuticals. The versatility of isocyanides in these reactions makes them indispensable tools in drug design .

Materials Science Applications

The unique properties of isocyanides, including their electron-withdrawing nature and stability as divalent carbon nucleophiles, make them suitable for applications in materials science. They are used as surrogates for toxic gaseous CO in organometallic chemistry, contributing to the development of new materials .

Green Chemistry and Environmental Impact

Recent research has focused on the environmental impact of isocyanides, leading to the development of more sustainable synthetic methods. The in situ generation of isocyanides is a significant advancement, reducing environmental exposure and aligning with the principles of green chemistry .

Safety and Handling in Chemical Processes

The handling and safety protocols for “1-(4-Chlorophenyl)ethyl isocyanide” are critical for its use in research and industrial applications. Material Safety Data Sheets provide detailed guidelines to ensure safe usage and storage of this chemical, minimizing risks associated with its handling .

Breakthroughs in Research

Recent breakthroughs in the use of “1-(4-Chlorophenyl)ethyl isocyanide” include advancements in multicomponent reactions for the construction of complex molecules. These developments have expanded the potential of isocyanides in synthetic chemistry, opening doors to new research opportunities .

Mechanism of Action

Target of Action

The primary target of 1-(4-Chlorophenyl)ethyl isocyanide is Myoglobin , a protein found in muscle tissues . Myoglobin’s role is to store oxygen in muscle cells, which use this oxygen to produce energy.

Mode of Action

Isocyanides are known to interact with their targets through a process called1,3-dipolar cycloaddition . This reaction involves the addition of a dipolarophile (in this case, the isocyanide) to a dipole, resulting in a five-membered heterocyclic compound .

Biochemical Pathways

Result of Action

Given its interaction with myoglobin, it may influence oxygen storage and utilization in muscle cells .

properties

IUPAC Name |

1-chloro-4-(1-isocyanoethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN/c1-7(11-2)8-3-5-9(10)6-4-8/h3-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTCRILROABBUQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373875 | |

| Record name | 1-chloro-4-(1-isocyanoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-4-(1-isocyanoethyl)benzene | |

CAS RN |

131025-44-0 | |

| Record name | 1-chloro-4-(1-isocyanoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

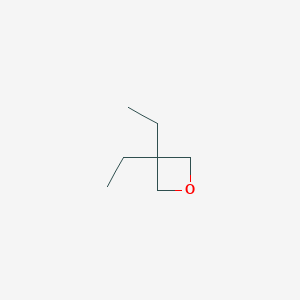

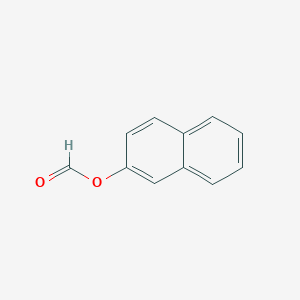

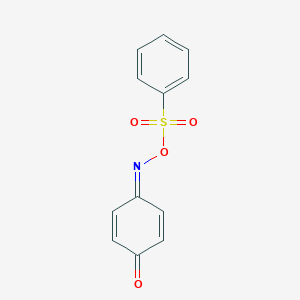

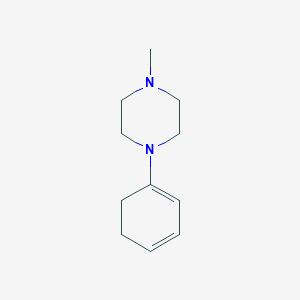

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.